Telcagepant (MK-0974), chemically known as N-[(3R,6S)-6-(2,3-difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl]-4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridine-1-yl)piperidine-1-carboxamide, is a potent and selective CGRP receptor antagonist. [, ] CGRP is a neuropeptide involved in the transmission of pain signals, particularly in migraines. [] Telcagepant works by blocking the CGRP receptor, preventing CGRP from binding and exerting its effects. [] This mechanism of action makes Telcagepant a potential treatment option for migraine headaches. []
One of the provided papers describes a process for preparing Telcagepant. [] The synthesis involves reacting (3R, 6S)-3-amino-6-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)azepan-2-one hydrochloride with 2-oxo-1-(4-piperidinyl)-2,3-dihydro-1H-imidazo[4,5-b]pyridine in the presence of 1,1'-carbonyldiimidazole. []
The research provided suggests that further investigations into the potential cardiovascular effects of Telcagepant are warranted. [] While the in vitro studies indicate that Telcagepant is unlikely to cause coronary side effects under normal conditions, more research is needed to confirm its safety profile. [] Additionally, exploring the long-term effects of CGRP receptor antagonists like Telcagepant on cardiovascular health is crucial. []
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: